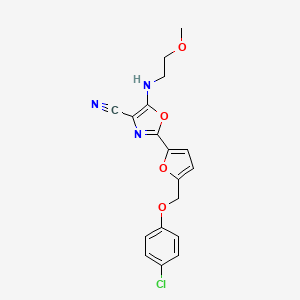
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-((4-Chlorophenoxy)methyl)furan-2-yl)-5-((2-methoxyethyl)amino)oxazole-4-carbonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.
Molecular Formula
- Molecular Formula : C19H16ClN3O3
- Molecular Weight : 369.8 g/mol
- CAS Number : 931748-85-5
Structural Characteristics
The compound features a furan ring, a chlorophenoxy group, and an oxazole moiety, which are known to contribute to various biological activities. The presence of a carbonitrile group further enhances its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Weight | 369.8 g/mol |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Anticancer Activity
Recent studies have indicated that compounds with oxazole and furan moieties exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that the compound effectively reduces the viability of tumor cells by inducing apoptosis and inhibiting cell cycle progression .
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. Research indicates that it can modulate the immune response by affecting cytokine production and lymphocyte proliferation. Specifically, it has been shown to suppress tumor necrosis factor-alpha (TNF-α) production in human whole blood cultures, indicating potential utility in treating autoimmune disorders .
Antiviral Properties
In addition to its anticancer and immunomodulatory activities, this compound exhibits antiviral properties. It has been reported to inhibit the replication of human herpes virus type-1 (HHV-1) in cell cultures, suggesting its potential as an antiviral agent .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Signaling Pathways : The compound influences signaling pathways related to apoptosis and cell proliferation, leading to reduced tumor growth.
- Cytokine Modulation : By affecting cytokine levels, the compound can alter immune responses, which may be beneficial in conditions characterized by excessive inflammation.
- Direct Viral Inhibition : The structural components of the molecule may interact with viral proteins or inhibit viral entry into host cells.
Study 1: Anticancer Efficacy
In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives similar to this compound were tested against various cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating potent activity against breast and lung cancer cells .
Study 2: Immunomodulatory Activity
A separate investigation focused on the immunological effects of the compound on human peripheral blood lymphocytes. The findings revealed that treatment with this compound resulted in a marked decrease in lymphocyte proliferation induced by phytohemagglutinin A, further supporting its potential as an immunosuppressive agent .
Eigenschaften
IUPAC Name |
2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-(2-methoxyethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-23-9-8-21-17-15(10-20)22-18(26-17)16-7-6-14(25-16)11-24-13-4-2-12(19)3-5-13/h2-7,21H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMYCSTWGSALNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














